molecular formula C28H12F6N4O2S4 B3028016 4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene CAS No. 1458041-70-7

4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene

Cat. No.: B3028016
CAS No.: 1458041-70-7
M. Wt: 678.7 g/mol
InChI Key: WUURBTSRNGWCAP-UHFFFAOYSA-N
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Description

4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene, also known as this compound, is a useful research compound. Its molecular formula is C28H12F6N4O2S4 and its molecular weight is 678.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 677.97472930 g/mol and the complexity rating of the compound is 990. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of TU-1, also known as 4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene or 2,8-bis[5-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene, are the components of organic electronic devices . These include electrolyte-gated transistors such as electrolyte-gated organic field-effect transistors (EG-OFETs) and organic electrochemical transistors (OECTs) .

Mode of Action

TU-1 interacts with its targets by participating in the electron transfer processes. Organic molecules like TU-1 typically result in materials that are solution-processable and less toxic than their transition-metal counterparts . They can undergo redox reactions, where a species can gain an electron to become reduced (n-type or electron-accepting species) or conversely lose an electron to become oxidized (p-type or electron-donating species) .

Biochemical Pathways

The affected pathways involve the coupling of ionic and electronic transport in organic electronic devices . The compound’s interaction with its targets leads to changes in the redox states of the species involved, influencing the overall efficiency of the device .

Result of Action

The result of TU-1’s action is the creation of more efficient and environmentally benign devices . Its unique properties make it highly sought after for colored displays, dimming mirrors, and smart windows .

Properties

IUPAC Name

2,8-bis[5-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12F6N4O2S4/c29-27(30,31)39-15-5-1-3-13(11-15)17-7-9-19(41-17)21-23-25(37-43-35-23)22(26-24(21)36-44-38-26)20-10-8-18(42-20)14-4-2-6-16(12-14)40-28(32,33)34/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUURBTSRNGWCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(S2)C3=C4C(=C(C5=NSN=C35)C6=CC=C(S6)C7=CC(=CC=C7)OC(F)(F)F)N=S=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12F6N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene
Reactant of Route 2
Reactant of Route 2
4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene
Reactant of Route 3
Reactant of Route 3
4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene
Reactant of Route 4
Reactant of Route 4
4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene
Reactant of Route 5
Reactant of Route 5
4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene
Reactant of Route 6
Reactant of Route 6
4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene

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